2-methyl-N-[4-(1H-pyrrol-1-yl)benzyl]furan-3-carboxamide
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Overview
Description
2-METHYL-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}FURAN-3-CARBOXAMIDE is a complex organic compound featuring a furan ring, a pyrrole moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}FURAN-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the reaction of 2-methylfuran-3-carboxylic acid with 4-(1H-pyrrol-1-yl)benzylamine under amide coupling conditions. The reaction is usually carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as DIPEA (N,N-diisopropylethylamine) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}FURAN-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the pyrrole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
2-METHYL-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}FURAN-3-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-METHYL-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}FURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1H-pyrrole-3-carboxamide
- 4-(1H-Pyrrol-1-yl)benzylamine
- Furan-3-carboxamide
Uniqueness
2-METHYL-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}FURAN-3-CARBOXAMIDE is unique due to its combination of a furan ring, a pyrrole moiety, and a carboxamide group. This structural complexity allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C17H16N2O2 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-methyl-N-[(4-pyrrol-1-ylphenyl)methyl]furan-3-carboxamide |
InChI |
InChI=1S/C17H16N2O2/c1-13-16(8-11-21-13)17(20)18-12-14-4-6-15(7-5-14)19-9-2-3-10-19/h2-11H,12H2,1H3,(H,18,20) |
InChI Key |
XHOJFXPBHQCANF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NCC2=CC=C(C=C2)N3C=CC=C3 |
Origin of Product |
United States |
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